N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
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Overview
Description
N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring and a pyridine ring, which are connected through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of thiophene-2-carboxylic acid with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N’-(3-hydroxybenzoyl)thiophene-2-carbohydrazide: Similar structure with a hydroxybenzoyl group instead of a pyridine ring.
N’-(pyrazine-2-carbonyl)pyridine-3-carbohydrazide: Contains a pyrazine ring instead of a thiophene ring.
Uniqueness
N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied applications in different fields, making it a versatile compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H9N3O2S |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C11H9N3O2S/c15-10(8-3-1-5-12-7-8)13-14-11(16)9-4-2-6-17-9/h1-7H,(H,13,15)(H,14,16) |
InChI Key |
PGRSYKXFGTXMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=CS2 |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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